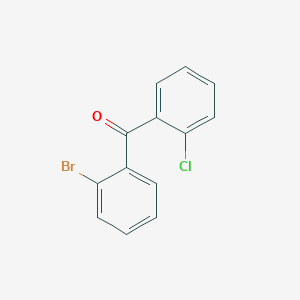

2-Bromo-2'-chlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

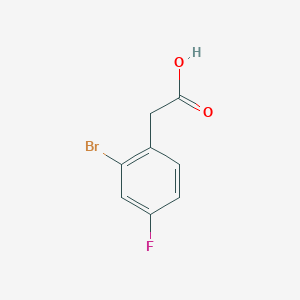

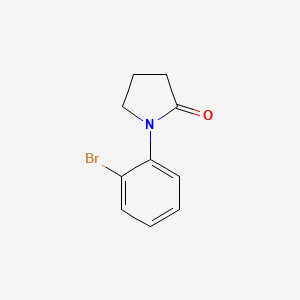

2-Bromo-2'-chlorobenzophenone is a brominated and chlorinated organic compound that is not directly discussed in the provided papers. However, the papers do discuss various bromophenols and their properties, which can be related to the chemical structure and reactivity of 2-Bromo-2'-chlorobenzophenone. Bromophenols are compounds that contain bromine and phenol groups, and they are known to be present in marine organisms and used in industrial applications such as flame retardants . They can also be involved in various chemical reactions, including those that affect cellular signaling .

Synthesis Analysis

The synthesis of brominated compounds like 2-Bromo-2'-chlorobenzophenone can be inferred from the literature on related bromophenols. For instance, a bromophenol was isolated from the red alga Symphyocladia latiuscula and characterized based on spectroscopic evidence . Another study discusses the formation of bromophenols through the chlorination of water containing bromide ion and phenol . Additionally, the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to give 2-bromobenzofurans is catalyzed by trace amounts of copper, suggesting a potential synthetic route for related bromophenols .

Molecular Structure Analysis

The molecular structure of bromophenols can be complex, as indicated by the purification of a bromophenol from the red alga Polyopes lancifolia, which was identified as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether . The structure of 2-Bromo-2'-chlorobenzophenone would similarly include bromine and chlorine substituents on a benzophenone backbone, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions. For example, the photoreaction mechanisms of 2-bromophenols have been studied, showing that they can produce different compounds upon exposure to light . The high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated compounds, which can be compared to the behavior of chlorophenols . These studies suggest that 2-Bromo-2'-chlorobenzophenone could also participate in similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols can vary depending on their specific structure. For instance, the alpha-glucosidase inhibitory activity of a purified bromophenol from red algae indicates potential nutraceutical applications for managing type 2 diabetes . The presence of bromophenols in water samples and their potential estrogenic effects highlight the importance of understanding their environmental impact and behavior . These properties could be relevant to 2-Bromo-2'-chlorobenzophenone, especially in terms of its stability, reactivity, and potential biological activity.

Wissenschaftliche Forschungsanwendungen

Photoreaction Mechanisms

One significant application of brominated compounds like 2-Bromo-2'-chlorobenzophenone is in studying photoreaction mechanisms. For instance, 2-bromophenols, which are structurally similar to 2-Bromo-2'-chlorobenzophenone, have been studied for their photoreaction mechanisms using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation. The research revealed that products like 4-bromo-2,5-cyclohexadienone are mainly produced from 2-bromophenol, highlighting complex reaction pathways influenced by different substituents like bromo and chloro groups (Akai et al., 2002).

Inhibitory Effects on Receptors

2-Bromo-2'-chlorobenzophenone and its derivatives have been investigated for their effects on biological receptors. A study showed that a derivative, 2-amino-5-bromo-2'-chlorobenzophenone, can influence glycine and glutamate NMDA receptors in rat hippocampal pyramidal neurones, suggesting its potential significance in neurological research and its impact on receptor activity (Kopanytsia, 2003).

Dioxin Formation from High-temperature Oxidation

The role of brominated phenols, including compounds similar to 2-Bromo-2'-chlorobenzophenone, in the formation of dioxins through high-temperature oxidation has been extensively studied. These studies are crucial in understanding the environmental impact and the chemical pathways leading to the formation of hazardous byproducts in industrial processes and waste disposal scenarios (Evans & Dellinger, 2005).

Brominated Polymeric Products in Water Treatment

Investigations into the oxidation of bromophenols, structurally related to 2-Bromo-2'-chlorobenzophenone, during water treatment with potassium permanganate shed light on the formation of brominated polymeric products. Such studies are vital in assessing the safety and byproduct profile of water treatment processes, ensuring the removal of contaminants without creating secondary pollution (Jiang et al., 2014).

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(2-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVWXJADNYWGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393347 |

Source

|

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2'-chlorobenzophenone | |

CAS RN |

525561-42-6 |

Source

|

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)